[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine
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Overview
Description
[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with an imidazole ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce primary amines or alcohols.
Scientific Research Applications
[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The cyclopropyl group can introduce strain into molecular structures, affecting their reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simple heterocyclic compound with a similar ring structure.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine.
Histamine: A biologically active compound with an imidazole ring and an amine group.
Uniqueness
[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is unique due to the combination of the cyclopropyl group and the imidazole ring, which imparts distinct structural and chemical properties
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-2-5-1-6(5)7-3-9-4-10-7/h3-6H,1-2,8H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
LMFNLINKCDGRTE-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C2=CN=CN2)CN |
Canonical SMILES |
C1C(C1C2=CN=CN2)CN |
Origin of Product |
United States |
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